4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with an azepan-1-yl (7-membered cyclic amine) moiety. Such structural attributes are critical in drug design, particularly for kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C19H23N5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H23N5/c1-14-7-8-16(11-15(14)2)24-19-17(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3 |
InChI Key |
OAPCJBMBKSJNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Synthesis
Recent advances employ one-pot strategies to streamline synthesis. For instance, sequential cyclocondensation, chlorination, and substitution reactions are conducted without isolating intermediates. Using microwave-assisted conditions (150°C, 30 min), this method reduces total synthesis time from 48 hours to 6 hours while maintaining a 65% overall yield.
Solid-Phase Synthesis
Solid-phase techniques using Wang resin-bound intermediates enable high-throughput production. After immobilizing the pyrazole precursor, automated steps for cyclization and functionalization yield the target compound with >90% purity after cleavage.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of the 3,4-dimethylphenyl group appear as doublets at δ 7.25–7.35 ppm, while the azepane’s methylene protons resonate as a multiplet at δ 3.45–3.60 ppm.
-
LC-MS : Molecular ion peak at m/z 379.2 [M+H]⁺ aligns with the theoretical molecular weight.
-
IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1550 cm⁻¹ (C=C) confirm the heterocyclic core.
Challenges and Optimization Strategies
Regioselectivity in Substitution
Competing reactions at the 4- and 6-positions of the pyrazolo[3,4-d]pyrimidine core necessitate careful control of stoichiometry and temperature. Using excess azepane (2.5 equiv) and maintaining temperatures below 100°C minimizes byproducts.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may promote decomposition. Mixed solvents like DCM/EtOH (4:1) balance solubility and stability.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors outperform batch systems by improving heat transfer and reducing reaction times. A pilot study using a tubular reactor achieved 92% yield at 150°C with a residence time of 20 minutes.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Traditional Stepwise | 70–75% | 48h | $$ | Moderate |
| One-Pot Microwave | 65% | 6h | $$$ | High |
| Solid-Phase | 60% | 24h | $$$$ | Low |
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives include:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Properties : Research has suggested that these compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory conditions.
- Antitumor Effects : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Synthetic Routes
The synthesis of 4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common methods include:
- Hydrolysis : Starting materials undergo hydrolysis to form carboxylic acids.
- Cyclization : The carboxylic acids are cyclized to form pyrazolo derivatives.
- Substitution : Substituted anilines are treated with the cyclized products to yield the final compound.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated extensively:
Anticancer Activity
A study on similar pyrazolo derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that compounds within this class could serve as leads for developing new anticancer agents.
Anti-inflammatory Effects
Research has indicated that certain pyrazolo derivatives exhibit potent anti-inflammatory activities by inhibiting plasma prostaglandin levels. In pharmacological screenings, several compounds showed lower ulcerogenic activities compared to Diclofenac®, suggesting a safer profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets, such as kinases . It acts by inhibiting the activity of these enzymes, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 1
- 1-(3,4-Dimethylphenyl) Group : Present in the main compound, this substituent improves steric bulk and electron-donating effects compared to simpler phenyl groups. Commercial derivatives like 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (, $613–$794/g) highlight the demand for halogenated precursors in synthesis .
- 1-Phenyl Group : Found in compounds like 4-(2-benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (), this simpler substituent reduces steric hindrance but may decrease metabolic stability .
Substituent Variations at Position 4
- Azepan-1-yl : The 7-membered ring in the main compound offers greater flexibility than 6-membered amines (e.g., piperazine), which may enhance binding to targets with larger active sites .
- Piperazinyl Derivatives : Compounds like 1-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine () show fluorophenyl modifications that improve selectivity for neurological targets due to enhanced electronegativity .
- Chloromethyl Groups : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () serves as a versatile intermediate for further functionalization, highlighting the importance of halogenation in medicinal chemistry .
Q & A
Q. How can researchers optimize the synthesis of 4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting solvents (e.g., acetonitrile for nucleophilic substitution or dichloromethane for coupling reactions), catalysts (e.g., triethylamine for deprotonation), and temperature control. For example, reflux conditions (60–80°C) are critical for facilitating ring closure in pyrazolo[3,4-d]pyrimidine derivatives . Recrystallization from polar solvents like ethanol or acetonitrile enhances purity . Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and N-H bonds at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How should preliminary biological screening be designed to evaluate its anticancer potential?
- Methodological Answer : Use in vitro assays like MTT or SRB to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls (e.g., doxorubicin). Include kinase inhibition profiling (e.g., p70S6K or JAK kinases) via ATP-competitive assays, as pyrazolo[3,4-d]pyrimidines often target kinase domains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance kinase inhibition efficacy?
- Methodological Answer :
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Test multiple concentrations in triplicate to rule out assay variability .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
- Metabolic Stability Assays : Assess compound degradation in liver microsomes, as instability may explain inconsistent in vivo results .
Q. How can researchers identify the primary molecular targets of this compound?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Target candidate kinases (e.g., PI3K/AKT pathway members) and measure loss of compound efficacy .
- Thermal Shift Assays : Monitor protein denaturation temperatures to confirm direct binding .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
